molecular formula C11H16N2O3 B1527278 propan-2-yl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate CAS No. 1250348-88-9

propan-2-yl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Cat. No. B1527278
M. Wt: 224.26 g/mol
InChI Key: COQPMFDTWRVXOK-UHFFFAOYSA-N
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Description

“Propan-2-yl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate” is a chemical compound with the CAS Number: 1250348-88-9 . It has a molecular weight of 224.26 and its IUPAC name is isopropyl (4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate . The compound is typically stored at room temperature and is in the form of a powder .


Molecular Structure Analysis

The InChI code for “propan-2-yl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate” is 1S/C11H16N2O3/c1-7(2)16-11(15)5-13-9(4)10(6-14)8(3)12-13/h6-7H,5H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Generation of Structurally Diverse Libraries

A study by Roman (2013) demonstrated the use of a ketonic Mannich base derived from 2-acetylthiophene as a starting material in various alkylation and ring closure reactions. These processes led to the creation of a structurally diverse library of compounds, including dithiocarbamates, thioethers, and derivatives of pyrazolines, pyridines, and benzodiazepines, showcasing the potential of propan-2-yl derivatives in synthesizing novel chemical entities (Roman, 2013).

Crystal Characterization and Polymorphism

Caira, Alkhamis, and Obaidat (2004) focused on the solid-state characterization of fluconazole derivatives, exploring polymorphism through recrystallization from different solvents, including propan-2-ol. Their work provides insights into the structural dynamics of pharmaceutical compounds and the importance of solvent choice in determining crystal form (Caira, Alkhamis, & Obaidat, 2004).

Catalytic Activities and Synthesis of Complexes

Papernaya et al. (2013) investigated the chemoselective selenoacetalization of 4-formylpyrazoles, leading to the synthesis of novel 2-(pyrazol-4-yl)-1,3-diselenanes. This study illustrates the versatility of pyrazole derivatives in facilitating selective catalytic reactions and synthesizing selenium-containing compounds with potential applications in organic synthesis and catalysis (Papernaya et al., 2013).

Antioxidant Agents and Medicinal Chemistry

Prabakaran, Manivarman, and Bharanidharan (2021) synthesized a series of novel chalcone derivatives starting from a compound structurally related to propan-2-yl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate. Their findings highlight the compound's role in generating potent antioxidant agents, underlining its importance in developing therapeutics (Prabakaran, Manivarman, & Bharanidharan, 2021).

Multinuclear Complexes and Coordination Chemistry

Kruger, Moubaraki, and Murray (1997) explored the synthesis and magnetism of tetranuclear nickel(II) and copper(II) complexes using an unsymmetrical bis-pentadentate Schiff-base ligand derived from propan-2-ol. Their research into the magnetic and electrochemical properties of these complexes opens up new avenues for their application in materials science and coordination chemistry (Kruger, Moubaraki, & Murray, 1997).

properties

IUPAC Name

propan-2-yl 2-(4-formyl-3,5-dimethylpyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-7(2)16-11(15)5-13-9(4)10(6-14)8(3)12-13/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQPMFDTWRVXOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)OC(C)C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

propan-2-yl 2-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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